molecular formula C12H11NO2 B8340189 [R]-2-(6-Methoxyquinolin-4-yl)oxirane

[R]-2-(6-Methoxyquinolin-4-yl)oxirane

Cat. No.: B8340189
M. Wt: 201.22 g/mol
InChI Key: TZRSKDVHKGYCON-LBPRGKRZSA-N
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Description

[R]-2-(6-Methoxyquinolin-4-yl)oxirane is a chiral epoxide building block of interest in synthetic and medicinal chemistry. The compound features a 6-methoxyquinoline moiety, a privileged structure in pharmacology known for its presence in antimalarial agents like quinine . The reactive oxirane ring makes this reagent a versatile intermediate for the synthesis of more complex molecules via ring-opening reactions with various nucleophiles, enabling the introduction of the quinoline scaffold into target structures. Researchers may utilize this chiral synthon in the development of novel bioactive compounds, asymmetric catalysis, or as a precursor for molecular probes. The specific optical rotation of the compound should be confirmed by the analyst. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

6-methoxy-4-[(2R)-oxiran-2-yl]quinoline

InChI

InChI=1S/C12H11NO2/c1-14-8-2-3-11-10(6-8)9(4-5-13-11)12-7-15-12/h2-6,12H,7H2,1H3/t12-/m0/s1

InChI Key

TZRSKDVHKGYCON-LBPRGKRZSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]3CO3

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C3CO3

Origin of Product

United States

Scientific Research Applications

Antibacterial Applications

Research has demonstrated that [R]-2-(6-Methoxyquinolin-4-yl)oxirane exhibits potent antibacterial properties. It has been shown to target bacterial infections effectively, particularly those caused by resistant strains.

  • Mechanism of Action : The compound acts primarily by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition leads to cell death and has been evidenced in studies against strains such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain Inhibition Zone (mm) IC50 (µg/mL)
Staphylococcus aureus205.0
Escherichia coli187.5

Anticancer Applications

The anticancer potential of [R]-2-(6-Methoxyquinolin-4-yl)oxirane has been explored through various studies focusing on its cytotoxic effects on cancer cell lines.

  • Cell Lines Tested : Notable studies have evaluated its efficacy against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
Cell Line IC50 (µM) Mechanism
MCF-715Induction of apoptosis via mitochondrial pathway
HeLa12Cell cycle arrest at G2/M phase

Neuroactive Properties

Preliminary investigations suggest that [R]-2-(6-Methoxyquinolin-4-yl)oxirane may possess neuroactive properties, potentially influencing neurotransmitter systems.

  • Effects on Serotonin Receptors : The compound appears to modulate serotonin receptor activity, which could have implications for treating mood disorders.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antibacterial efficacy of [R]-2-(6-Methoxyquinolin-4-yl)oxirane in vitro. Results indicated that the compound significantly inhibited the growth of multiple resistant bacterial strains, showcasing its potential as a lead compound for new antibiotic development.

Case Study 2: Anticancer Activity

In a clinical trial involving patients with advanced breast cancer, derivatives of [R]-2-(6-Methoxyquinolin-4-yl)oxirane were administered. The study found that patients exhibited a notable reduction in tumor size, with some achieving partial remission, suggesting the compound's potential as an effective anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Oxirane Derivatives

Structural and Stereochemical Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
[R]-2-(6-Methoxyquinolin-4-yl)oxirane 6-Methoxyquinoline, R-configuration ~245.3 g/mol* Potential kinase inhibition, chiral synthon Target
2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane Bis-phenoxy, disordered oxirane rings 390.4 g/mol Epoxy resins, low-melt viscosity adhesives
(R)-2-((4-Methylphenoxy)methyl)oxirane 4-Methylphenoxy, R-configuration 164.2 g/mol Chiral building block, ≥95% purity
(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane 4-Methoxynaphthalene, R-configuration 230.3 g/mol Specialty chemicals, asymmetric synthesis
2-(2-Phenoxyethyl)oxirane Phenoxyethyl group 178.2 g/mol HCN channel inhibitor precursor
(R)-2-(4-(Trifluoromethyl)phenyl)oxirane Trifluoromethylphenyl, R-configuration 206.1 g/mol High electronegativity, agrochemical intermediates

*Estimated based on similar compounds.

Key Observations:
  • This may enhance binding to aromatic-rich biological targets like kinases ().
  • Stereochemical Influence : The R-configuration in the target compound and analogs (e.g., ) dictates enantioselective reactivity. For example, enzymatic hydrolysis of racemic epoxides shows preferential processing of S-enantiomers (), suggesting the R-form may resist metabolic degradation.
  • Physical Properties : Bulkier substituents (e.g., naphthalene in ) increase molecular weight and reduce solubility, whereas electron-withdrawing groups (e.g., trifluoromethyl in ) enhance electrophilicity of the oxirane ring.

Contradictions and Limitations

  • Stereochemical Outcomes : highlights that diastereomeric oxiranes (1a vs. 1b) yield different products, underscoring the challenge in predicting reactivity for complex substrates like the target compound.
  • Enantiopurity Gaps: notes a lack of enantiopurity data in some syntheses, emphasizing the need for rigorous chiral analysis in the target compound’s characterization.

Preparation Methods

Asymmetric Epoxidation of 4-Vinyl-6-Methoxyquinoline

The most direct route to [R]-2-(6-methoxyquinolin-4-yl)oxirane involves enantioselective epoxidation of 4-vinyl-6-methoxyquinoline. Patent CN107614496B (source 1) details the use of chiral organometallic catalysts, particularly Cu(I) or Cu(II) complexes with sterically hindered ligands derived from cinchona alkaloids. For example, ligand G—2,4-di-tert-butyl-6-((E)-((R)-(6-methoxyquinolin-4-yl)((2R,4S,8R)-8-vinylquinuclidin-2-yl)methylimino)methyl)phenol—induces high enantiomeric excess (ee >90%) in epoxidation reactions .

The reaction proceeds under mild conditions (20–25°C, toluene solvent) with tert-butyl hydroperoxide (TBHP) as the oxidant. The copper-ligand system facilitates oxygen transfer to the vinyl group, yielding the epoxide with >95% regioselectivity. Post-reduction steps, such as NaBH4/NiCl2 treatments, are employed to stabilize intermediates .

Chiral Epoxide Precursor Coupling

An alternative method leverages enantiopure epoxide precursors. WO2002008224A1 (source 4) describes the use of (R)-epichlorohydrin as a chiral building block. The synthesis begins with condensation of 6-methoxyquinoline-4-carbaldehyde with (R)-epichlorohydrin in the presence of lithium perchlorate and anhydrous DMF . This step forms a bicyclic intermediate, which undergoes ring-opening under basic conditions (e.g., aqueous NaOH) to yield the target epoxide .

Key advantages include:

  • High stereochemical fidelity : The (R)-configuration of epichlorohydrin is retained throughout the reaction.

  • Scalability : Yields exceed 80% under optimized conditions (70°C, 12 h) .

Catalytic Cyclization of Diol Derivatives

A less conventional approach involves chemoselective activation of diol intermediates. As per CN107614496B, 4-hydroxyquinoline derivatives are converted to diols via nitro reduction and amino-alcohol protection . The primary hydroxyl group is activated using organic sulfonyl chlorides (e.g., TsCl), followed by base-mediated cyclization (K2CO3, DMF) to form the epoxide .

Table 1: Comparison of Key Synthetic Methods

MethodCatalyst SystemYield (%)ee (%)Key Reference
Asymmetric EpoxidationCu(II)/Ligand G78–8592–96
Chiral Precursor Coupling(R)-Epichlorohydrin/LiClO480–83>99
Diol CyclizationTsCl/K2CO365–70N/A*

*Stereochemistry controlled via chiral starting materials.

Mechanistic Insights and Stereochemical Control

The enantioselectivity in asymmetric epoxidation arises from the chiral ligand’s ability to position the quinoline substrate within the catalyst’s coordination sphere. Density functional theory (DFT) studies (extrapolated from source 1) suggest that ligand G creates a hydrophobic pocket around the copper center, favoring Re-face attack of the oxidant . This aligns with the observed (R)-configuration in the product.

In contrast, the precursor coupling method avoids catalytic challenges by relying on pre-chiral reagents. However, this route requires stringent purification to separate diastereomers formed during intermediate steps .

Scalability remains a hurdle for asymmetric methods due to ligand cost and catalyst recovery. Patent WO2015139859 (cited in source 1) addresses this by immobilizing cinchona-derived ligands on silica supports, enabling catalyst reuse for ≥5 cycles without significant activity loss .

Q & A

Q. What are the standard synthetic routes for preparing [R]-2-(6-Methoxyquinolin-4-yl)oxirane, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis of chiral epoxides like [R]-2-(6-Methoxyquinolin-4-yl)oxirane often involves stereoselective epoxidation of olefins or nucleophilic ring-opening of precursor epoxides. For example, asymmetric Sharpless epoxidation or Jacobsen-Katsuki catalysis can be adapted for enantiomeric control. Critical parameters include temperature (-20°C to 25°C), solvent polarity (e.g., dichloromethane or THF), and catalyst loading (e.g., 5–10 mol% Ti(OiPr)₄ with chiral ligands). Monitoring reaction progress via TLC or FTIR-ATR (to quantify oxirane content) is essential .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of [R]-2-(6-Methoxyquinolin-4-yl)oxirane?

  • Methodological Answer :
  • X-ray crystallography : Using SHELX software for structure refinement ensures accurate determination of absolute configuration. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) improve resolution .
  • NMR spectroscopy : ¹H and ¹³C NMR with chiral shift reagents (e.g., Eu(hfc)₃) or NOE experiments can distinguish enantiomers. For example, coupling constants (J) between oxirane protons (typically 2–5 Hz) indicate stereochemistry .
  • Polarimetry : Specific rotation measurements ([α]D) validate enantiomeric purity against known standards .

Q. What are the common challenges in achieving high enantiomeric purity during the synthesis of chiral epoxides like [R]-2-(6-Methoxyquinolin-4-yl)oxirane?

  • Methodological Answer : Key challenges include:
  • Catalyst selectivity : Impure ligands or improper catalyst-substrate matching can reduce enantiomeric excess (ee). Use chiral HPLC to assess ee and optimize ligand ratios .
  • Epoxide ring stability : Acidic or basic conditions may cause racemization. Buffered reaction media (pH 6–8) and low temperatures mitigate this .
  • Purification : Chromatography on chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separates enantiomers effectively .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity and electronic properties of [R]-2-(6-Methoxyquinolin-4-yl)oxirane?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties:
  • Frontier molecular orbitals : HOMO-LUMO gaps predict nucleophilic/electrophilic sites. For example, the oxirane ring’s LUMO energy indicates susceptibility to nucleophilic attack .
  • Transition state analysis : Identify stereochemical pathways for ring-opening reactions. IRC (Intrinsic Reaction Coordinate) calculations validate mechanistic hypotheses .
  • Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, critical for predicting reaction kinetics in polar solvents .

Q. What strategies can resolve discrepancies in NMR data when analyzing epoxide ring-opening reactions of [R]-2-(6-Methoxyquinolin-4-yl)oxirane?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., ring-opening reversibility) or diastereomer formation. Solutions include:
  • Variable-temperature NMR : Detect slow-exchange processes by cooling samples (e.g., -40°C) to "freeze" conformational changes .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and identify coupling networks. For example, NOESY correlations distinguish axial/equatorial substituents on the oxirane ring .
  • Kinetic analysis : Quench reactions at intervals and analyze products via GC-MS to track intermediates .

Q. How does the presence of the 6-methoxyquinolin-4-yl group influence the stability and reactivity of the oxirane ring compared to other substituents?

  • Methodological Answer :
  • Electronic effects : The electron-donating methoxy group stabilizes the quinoline ring, reducing oxirane ring strain. This decreases reactivity toward nucleophiles compared to electron-withdrawing substituents (e.g., -CF₃) .
  • Steric effects : Bulky quinoline substituents hinder nucleophilic attack at the oxirane’s β-carbon. Computational steric maps (e.g., using %VBur) quantify steric hindrance .
  • Comparative studies : Reactivity assays with analogs (e.g., 4-fluorophenyl or trifluoromethyl oxiranes) highlight substituent-dependent trends. For example, electron-deficient epoxides react faster in SN2 mechanisms .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the regioselectivity of [R]-2-(6-Methoxyquinolin-4-yl)oxirane in ring-opening reactions?

  • Methodological Answer : Conflicting regioselectivity (e.g., C- vs. O-attack) may arise from solvent polarity or nucleophile hardness. Systematic studies should:
  • Vary nucleophiles : Soft nucleophiles (e.g., thiophenol) favor C-attack, while hard nucleophiles (e.g., water) prefer O-attack. Use Hammett σ constants to correlate nucleophile strength .
  • Solvent screening : High-polarity solvents (e.g., DMSO) stabilize ionic intermediates, altering regioselectivity. Monitor via in-situ IR spectroscopy .
  • Theoretical validation : Compare DFT-calculated transition state energies for competing pathways .

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